![molecular formula C10H13ClN2O2 B13813122 4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
4-[(dimethylamino)iminomethyl] benzoic aicd HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride is an organic compound with the chemical formula C9H11N3O2 · HCl. It is a white crystalline solid that is soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly employed in immunohistochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Dimethylation: The benzoic acid is subjected to dimethylation to introduce the dimethylamino group.
Iminomethylation: The dimethylated benzoic acid is then reacted with formaldehyde and a suitable amine to introduce the iminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzoic acid are dimethylated and iminomethylated using automated reactors.
Purification: The crude product is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in immunofluorescent staining to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound binds to specific proteins and nucleic acids, facilitating their visualization.
Pathways: It participates in pathways related to cellular staining and imaging, enhancing the contrast and visibility of target structures.
Comparison with Similar Compounds
Similar Compounds
- 4-aminobenzoic acid
- 4-dimethylaminobenzoic acid
- 4-methylaminobenzoic acid
Uniqueness
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride is unique due to its dual functional groups (dimethylamino and iminomethyl), which enhance its staining properties and make it highly effective in immunohistochemical applications.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H/b11-7+; |
InChI Key |
ZWYIWPWUKWGMJC-RVDQCCQOSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)C(=O)O.Cl |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



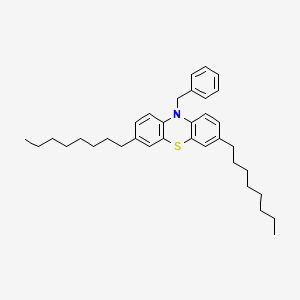
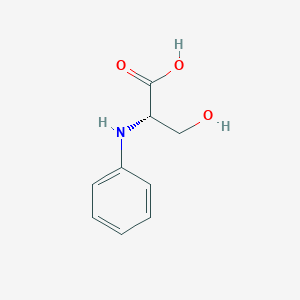
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
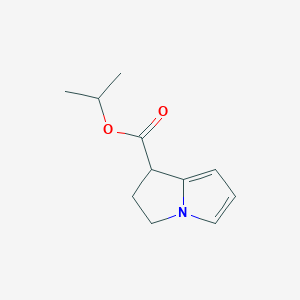
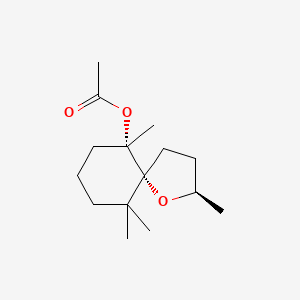

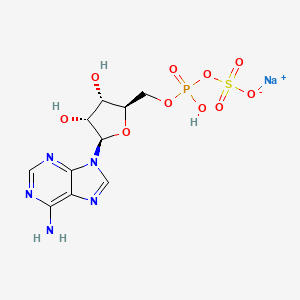
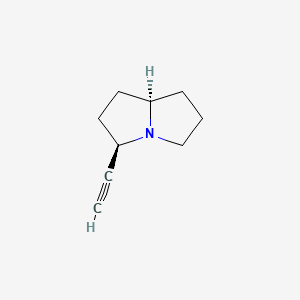
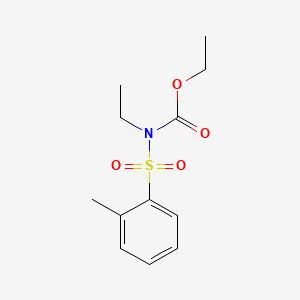
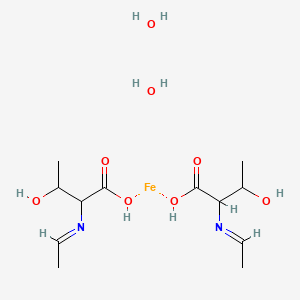
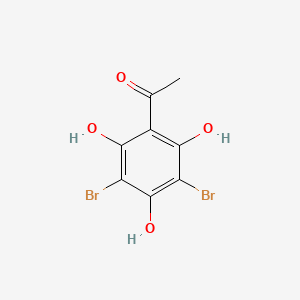
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
